N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide
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Overview
Description
“N-(5-Acetyl-4-methylthiazol-2-yl)-N-cyclopropylbutyramide” is a derivative of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide . These derivatives are multi-target-directed ligands, which means they can interact with multiple biological targets . They are considered drug-like molecules with a well-developed structure-activity relationship .
Synthesis Analysis
The synthesis of these derivatives has been reported in the literature . A total of eight derivatives were synthesized, and the products obtained were in good to excellent yield . All the synthesized compounds were further subjected to chemical characterization (NMR, FTIR and elemental analysis) .Molecular Structure Analysis
The molecular structure of these derivatives is well-developed . They were characterized using techniques such as NMR, FTIR, and elemental analysis .Chemical Reactions Analysis
These derivatives have been tested for various biological activities, including antioxidant, antibacterial, antifungal, and α-glucosidase activities . The results were further supported by molecular docking studies .Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives were analyzed using techniques such as NMR, FTIR, and elemental analysis . The chemical stability of the derivatives was also performed by density functional theory (DFTs) calculations .Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-4-5-11(17)15(10-6-7-10)13-14-8(2)12(18-13)9(3)16/h10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNRDRMHFMLYFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1CC1)C2=NC(=C(S2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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